molecular formula C27H16N2O2S B5015550 2-[(2-cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide

2-[(2-cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide

Cat. No. B5015550
M. Wt: 432.5 g/mol
InChI Key: NOAWEEYYENTJKQ-UHFFFAOYSA-N
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Description

The compound “2-[(2-cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a fluorene moiety, and a cyanophenyl group linked by a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (in the fluorene and phenyl groups) and the amide functional group. The sulfur atom would create a thioether linkage between the cyanophenyl and benzamide moieties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the cyano group and the electron-donating effects of the fluorene moiety. The amide group could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in organic synthesis or as a pharmaceutical agent. Studies could also be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-(9-oxofluoren-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16N2O2S/c28-16-17-7-1-5-11-24(17)32-25-12-6-4-10-22(25)27(31)29-18-13-14-20-19-8-2-3-9-21(19)26(30)23(20)15-18/h1-15H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAWEEYYENTJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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